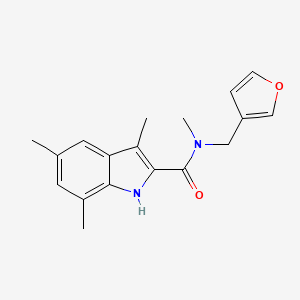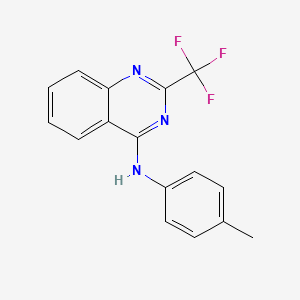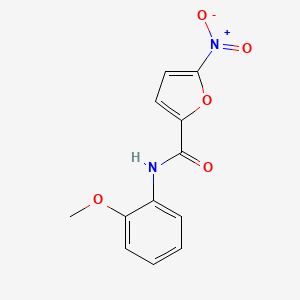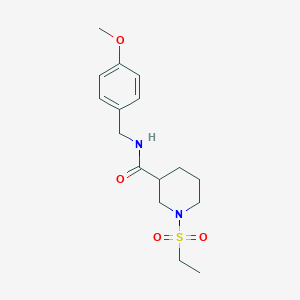
N-(3-furylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(3-furylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide often involves multi-step organic reactions, including the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with amino-thioxopropananilides under Michael reaction conditions and subsequent alkylation steps (Dyachenko, Krasnikov, & Khorik, 2008). Another approach includes the use of indole-N-carboxylic acids and derived indole-N-carboxamides in multicomponent reactions and C-H functionalization of indoles, highlighting the versatility and synthetic utility of indole derivatives in organic chemistry (Zeng, Lin, & Cui, 2020).
Molecular Structure Analysis
The molecular structure of indole derivatives, including N-(3-furylmethyl)-N,3,5,7-tetra-methyl-1H-indole-2-carboxamide, is of great interest due to their complex aromatic systems and potential for diverse chemical reactivity. Studies have shown that the indole nucleus is a key structural feature in compounds exhibiting anti-oxidant, anti-HIV, and anti-cancer activities, underscoring the importance of detailed structural analysis (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, with their reactivity influenced by the presence of functional groups. For example, the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids via Rh(III)-catalyzed reactions demonstrates the potential for selective bond formation involving indole derivatives (Zheng, Zhang, & Cui, 2014). Such reactions are critical for the synthesis of complex organic molecules with specific functional properties.
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and optical rotation, are influenced by their molecular structure. For instance, the solvent dependence of optical rotation in chiral indole derivatives indicates the complex interactions between molecular structure and physical properties, which can have implications for their behavior in biological systems and material applications (Deguchi et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Furan Derivatives : Tosylmethyl isocyanide reacts with azole carbaldehydes, including indole-2-carbaldehyde, to yield oxazoles, demonstrating the reactivity of indole derivatives in synthesizing heterocyclic systems (Saikachi et al., 1982).
Regiospecific C-acylation of Indoles : Indole derivatives, when reacted with N-acylbenzotriazoles in the presence of TiCl4, produce 3-acylated indoles, useful for synthesizing diverse organic compounds (Katritzky et al., 2003).
Rh(III)-Catalyzed Selective Coupling : N-methoxy-1H-indole-1-carboxamide undergoes Rh(III)-catalyzed coupling with aryl boronic acids, highlighting the potential of indole derivatives in organic synthesis (Zheng, Zhang, & Cui, 2014).
Metabolism and Biological Activity
Phase I Metabolism of Synthetic Cannabinoids : Study on the metabolism of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) provides insights into the metabolic pathways of related indole derivatives (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Tyrosine Kinase Inhibitors : Studies on 3-substituted 2,2'-dithiobis(1H-indoles) show potential in inhibiting tyrosine kinase activity, relevant for therapeutic applications (Palmer et al., 1995).
Antituberculosis Agents : Indole-2-carboxamides, a class that includes similar compounds, have been identified as promising antituberculosis agents, showcasing the therapeutic potential of indole derivatives (Kondreddi et al., 2013).
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-12(2)16-15(8-11)13(3)17(19-16)18(21)20(4)9-14-5-6-22-10-14/h5-8,10,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLVENIRZJUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=COC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)